N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Mechanism of Action
Target of Action
The compound N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, also known as N-(1,3-benzothiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, is a complex molecule with potential therapeutic applications. and topoisomerase I . These proteins play crucial roles in cell division and DNA replication, respectively, making them important targets for anticancer therapies.
Mode of Action
The compound’s mode of action is likely related to its interaction with its targets. For instance, by inhibiting tubulin polymerization, it could disrupt the formation of the mitotic spindle, a structure essential for cell division . Similarly, by inhibiting topoisomerase I, it could interfere with DNA replication, leading to DNA damage and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Pyrimidine ring synthesis: The pyrimidine ring can be synthesized via a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Coupling reactions: The benzo[d]thiazole and pyrimidine intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Piperidine substitution: The final step involves the substitution of the piperidine ring onto the pyrimidine carboxamide group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzo[d]thiazole derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds also feature a benzo[d]thiazole moiety and have been studied for their anticancer properties.
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Another compound with a benzo[d]thiazole moiety, investigated for its potential in medicinal chemistry.
Uniqueness
N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is unique due to its combination of a benzo[d]thiazole moiety, a piperidine ring, and a pyrimidine carboxamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-piperidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(21-17-20-12-6-2-3-7-14(12)24-17)13-10-15(19-11-18-13)22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZLRYHTWUNVSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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